molecular formula C18H22N2O3S B5666949 2-(1-azepanyl)-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one

2-(1-azepanyl)-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B5666949
M. Wt: 346.4 g/mol
InChI Key: UXGBQDVDWBPQQY-VBKFSLOCSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidin-4-ones, a closely related compound class, involves the condensation of various aldehydes with thiazolidine derivatives under different conditions. Methods such as the three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride catalyzed by K2CO3 have been reported for the synthesis of isoxazol-5(4H)-ones, showcasing the versatility of aldehyde condensation reactions in heterocyclic chemistry (Laroum et al., 2019). Similar strategies might be applicable for synthesizing the target compound, leveraging specific reactants and conditions suited to its unique structural framework.

Molecular Structure Analysis

The molecular structure of thiazolidin-4-ones and related derivatives plays a crucial role in their chemical reactivity and biological activity. The presence of sulfur and nitrogen atoms within the ring system of 1,3-thiazolidin-4-ones offers a variety of electronic and steric features, influencing their interaction with biological targets and chemical reagents. Advanced synthesis methodologies highlight the importance of molecular structure in developing functional group derivatives, including green chemistry approaches for environmental sustainability (Santos et al., 2018).

Chemical Reactions and Properties

Thiazolidin-4-ones undergo numerous chemical transformations, offering vast scope in medicinal chemistry due to their reactivity towards various electrophilic and nucleophilic reagents. The chemical properties of these compounds are characterized by modifications of the phosphorus residue, substituents, and the azole ring, facilitating the synthesis of biologically active molecules and potential drug candidates (Abdurakhmanova et al., 2018).

Physical Properties Analysis

The physical properties of thiazolidin-4-ones and similar compounds, such as solubility, melting point, and crystallinity, are essential for their application in drug formulation and material science. These properties are influenced by the molecular structure, substituents, and intermolecular interactions within the compounds. Studies on related heterocycles demonstrate the significance of structural features in determining the physical characteristics of these compounds, which in turn affect their chemical stability and biological availability.

Chemical Properties Analysis

The chemical properties of thiazolidin-4-ones, including reactivity patterns, stability, and interaction with biological systems, are determined by their heterocyclic structure and functional group modifications. The synthesis and transformation of these compounds reveal a broad spectrum of biological activities, attributable to their ability to interact with various biological targets. Their reactivity towards different chemical reagents facilitates the synthesis of diverse derivatives with enhanced biological and pharmacological profiles (Sahiba et al., 2020).

properties

IUPAC Name

(5Z)-2-(azepan-1-yl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-14-7-8-15(23-2)13(11-14)12-16-17(21)19-18(24-16)20-9-5-3-4-6-10-20/h7-8,11-12H,3-6,9-10H2,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGBQDVDWBPQQY-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N=C(S2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N=C(S2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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